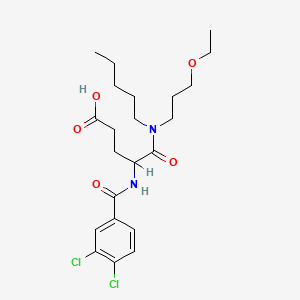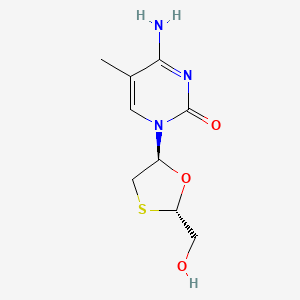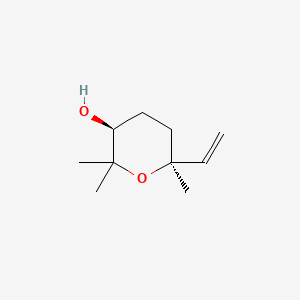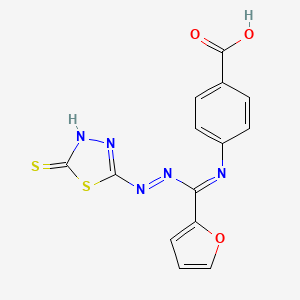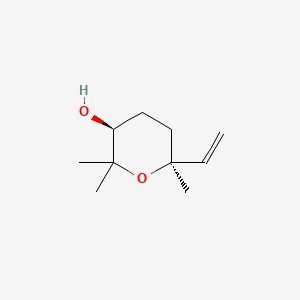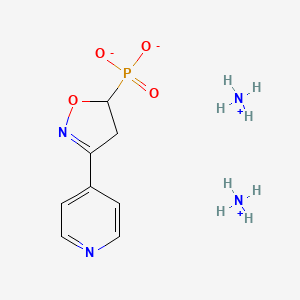
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt is a chemical compound that features a unique combination of a pyridine ring, an isoxazoline ring, and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt typically involves the formation of the isoxazoline ring followed by the introduction of the phosphonic acid group. One common method involves the cyclization of a suitable precursor containing a nitrile and an alkene group to form the isoxazoline ring. The phosphonic acid group can then be introduced through a reaction with a phosphonating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process. The use of catalysts and specific reaction conditions can also play a crucial role in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biological targets makes it a valuable tool for research in areas such as enzymology and molecular biology.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a candidate for drug development and therapeutic interventions.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and chemical manufacturing.
Mechanism of Action
The mechanism of action of (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phosphonic acid group may play a crucial role in these interactions, allowing the compound to act as an inhibitor or activator of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid
- (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid monoammonium salt
- (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid sodium salt
Uniqueness
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt is unique due to its specific combination of functional groups and its ability to form stable salts. This uniqueness allows it to have distinct chemical and biological properties compared to other similar compounds. Its ability to form stable diammonium salts enhances its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
125674-59-1 |
|---|---|
Molecular Formula |
C8H15N4O4P |
Molecular Weight |
262.20 g/mol |
IUPAC Name |
diazanium;dioxido-oxo-(3-pyridin-4-yl-4,5-dihydro-1,2-oxazol-5-yl)-λ5-phosphane |
InChI |
InChI=1S/C8H9N2O4P.2H3N/c11-15(12,13)8-5-7(10-14-8)6-1-3-9-4-2-6;;/h1-4,8H,5H2,(H2,11,12,13);2*1H3 |
InChI Key |
VEUAVVZAOBCXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=NC=C2)P(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


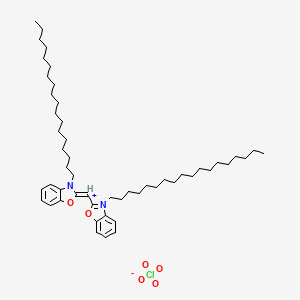
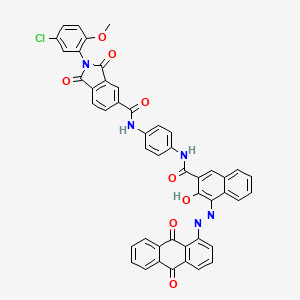
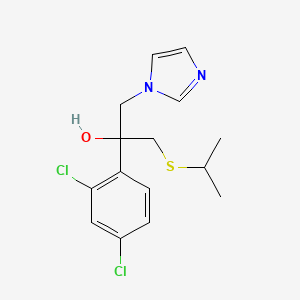
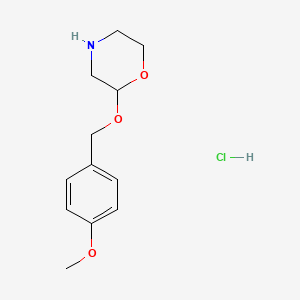

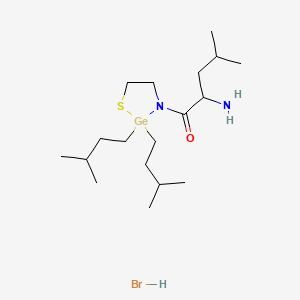
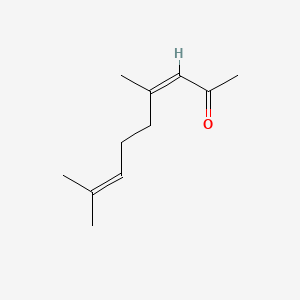
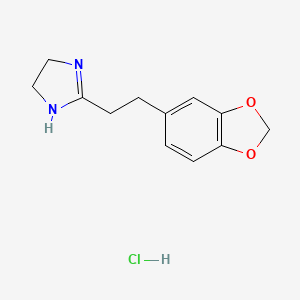
![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
